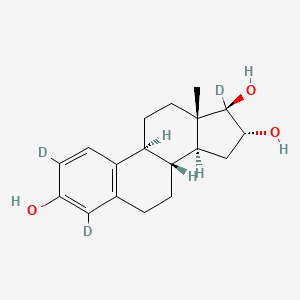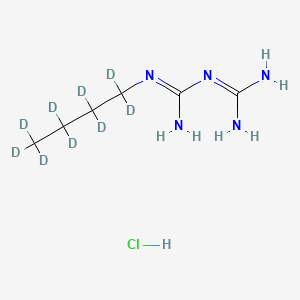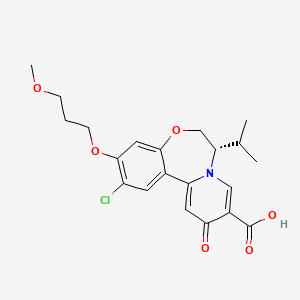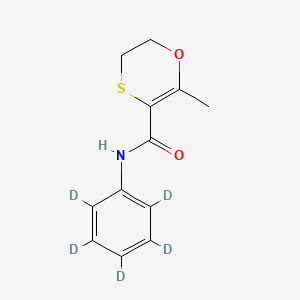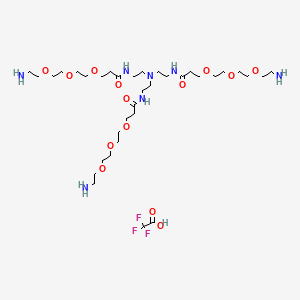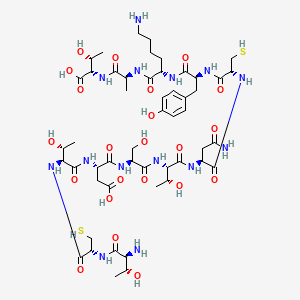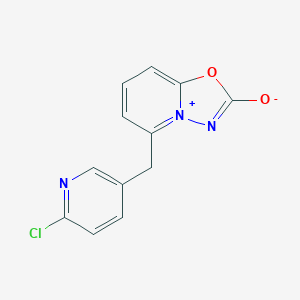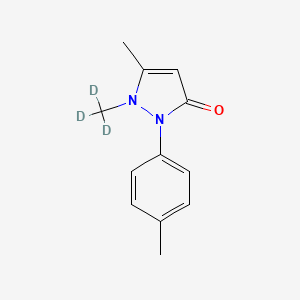
2-Butenoyl coenzyme A (lithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoyl coenzyme A (lithium), also known as crotonoyl coenzyme A lithium salt, is a biochemical compound with the empirical formula C25H40N7O17P3S and a molecular weight of 835.61 g/mol . It is commonly used as a substrate for various enzymes, including enoyl-ACP reductase and β-hydroxyacyl-acyl carrier protein dehydratase (FabZ) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butenoyl coenzyme A (lithium) can be synthesized through a series of chemical reactions involving the condensation of crotonic acid with coenzyme A. The reaction typically requires the presence of activating agents such as carbodiimides to facilitate the formation of the thioester bond .
Industrial Production Methods
Industrial production methods for 2-Butenoyl coenzyme A (lithium) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually purified through techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥90% .
Análisis De Reacciones Químicas
Types of Reactions
2-Butenoyl coenzyme A (lithium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form saturated coenzyme A derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form different coenzyme A derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various coenzyme A derivatives, such as butyryl coenzyme A and other substituted coenzyme A compounds .
Aplicaciones Científicas De Investigación
2-Butenoyl coenzyme A (lithium) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Butenoyl coenzyme A (lithium) involves its role as a substrate for various enzymes. It interacts with the active sites of enzymes such as enoyl-ACP reductase and β-hydroxyacyl-acyl carrier protein dehydratase (FabZ), facilitating the catalytic conversion of substrates into products . The molecular targets and pathways involved include the fatty acid synthesis pathway and other metabolic pathways .
Comparación Con Compuestos Similares
2-Butenoyl coenzyme A (lithium) can be compared with other similar compounds, such as:
Butyryl coenzyme A lithium salt: Similar in structure but differs in the length of the carbon chain.
Arachidonoyl coenzyme A lithium salt: Contains a longer and more complex carbon chain.
Lauroyl coenzyme A lithium salt: Contains a longer carbon chain and is used in different enzymatic studies.
These compounds share similar biochemical properties but differ in their specific applications and the enzymes they interact with .
Propiedades
Fórmula molecular |
C25H36Li4N7O17P3S |
|---|---|
Peso molecular |
859.4 g/mol |
Nombre IUPAC |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C25H40N7O17P3S.4Li/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;;/h4-5,12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;;/q;4*+1/p-4/b5-4+;;;;/t14-,18-,19-,20+,24-;;;;/m1..../s1 |
Clave InChI |
RRZJOXPRURHLJG-UBSBBMKYSA-J |
SMILES isomérico |
[Li+].[Li+].[Li+].[Li+].C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


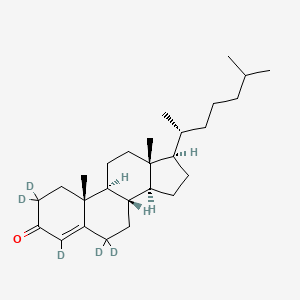
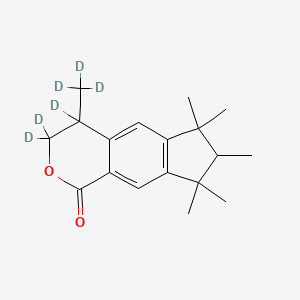
![[Glu4]-Oxytocin](/img/structure/B12413330.png)

